Bstfa + tmcs, 99

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

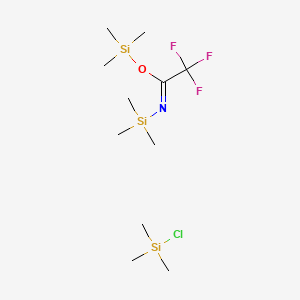

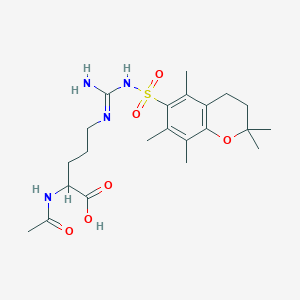

Bstfa + tmcs, 99 is a combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane. This compound is widely used as a derivatizing reagent in chemical analysis, particularly in gas chromatography and mass spectrometry. The combination of these two reagents enhances the efficiency of silylation reactions, making it a preferred choice for the derivatization of various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bstfa + tmcs, 99 involves the combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane in a specific ratio. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents. The mixture is then purified to achieve the desired concentration and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reagents are combined in large reactors under controlled conditions to ensure consistent quality. The final product is then packaged in sealed containers to prevent moisture contamination .

Chemical Reactions Analysis

Types of Reactions

Bstfa + tmcs, 99 primarily undergoes silylation reactions, where it reacts with various functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. The silylation process involves the replacement of active hydrogens with trimethylsilyl groups, enhancing the volatility and stability of the derivatives .

Common Reagents and Conditions

The silylation reactions using this compound are typically carried out at room temperature or slightly elevated temperatures. Common catalysts include trimethylchlorosilane, trifluoroacetic acid, and hydrogen chloride. The reactions are sensitive to moisture, so anhydrous conditions are essential .

Major Products Formed

The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography and mass spectrometry .

Scientific Research Applications

Bstfa + tmcs, 99 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bstfa + tmcs, 99 involves the silylation of protic sites on the target molecules. Trimethylchlorosilane acts as a catalyst, facilitating the reaction of N,O-bis(trimethylsilyl)trifluoroacetamide with the functional groups. The result is the formation of trimethylsilyl derivatives, which are more suitable for analysis by gas chromatography and mass spectrometry .

Comparison with Similar Compounds

Bstfa + tmcs, 99 is often compared with other silylation reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). Compared to BSA, this compound produces more volatile reaction products, reducing interference in chromatographic analysis . HMDS, on the other hand, is less reactive and often requires higher temperatures for silylation .

List of Similar Compounds

- N,O-bis(trimethylsilyl)acetamide (BSA)

- Hexamethyldisilazane (HMDS)

- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) without TMCS

Properties

Molecular Formula |

C11H27ClF3NOSi3 |

|---|---|

Molecular Weight |

366.04 g/mol |

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |

InChI Key |

FNENVUOGWFDQAI-OZLKFZLXSA-N |

Isomeric SMILES |

C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

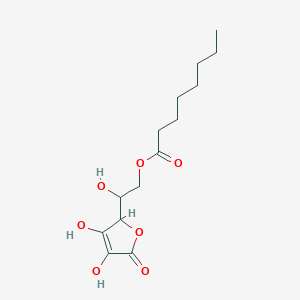

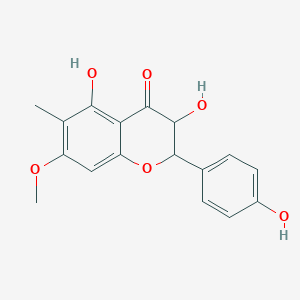

![3-[14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12319146.png)